Ethyl (S)-3-amino-3-cyclobutylpropanoate
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 |
InChI Key |
RCGDVEORAYFUJE-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1CCC1)N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (S)-3-amino-3-cyclobutylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Ethyl (S)-3-amino-3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (S)-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active amino acid derivative .
Comparison with Similar Compounds
Key Observations:
- Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound introduces steric hindrance and conformational rigidity compared to planar aromatic groups (e.g., 3-chlorophenyl or furyl). This may reduce rotational freedom but enhance binding specificity in biological systems .
- Stereochemical Impact: The (S)-configuration could influence interactions with chiral receptors or enzymes, a factor absent in racemic analogs like Ethyl 2-amino-3-cyclobutylpropanoate .
- Synthetic Yields: The high yield (85%) reported for Ethyl 2-amino-3-cyclobutylpropanoate suggests efficient routes for non-chiral variants, while enantioselective synthesis of the (S)-form may require additional steps (e.g., chiral catalysts or resolution techniques).
Reactivity and Functional Group Analysis
- Amino Group Reactivity: The β-amino ester moiety in the target compound is prone to nucleophilic substitution or condensation reactions, similar to Ethyl 3-amino-3-(3-chlorophenyl)propanoate, which is used in peptidomimetics .
- Ester Hydrolysis : Compared to simpler esters (e.g., ethyl isobutyrate or ethyl methacrylate ), the cyclobutyl group may sterically hinder hydrolysis, altering degradation rates in biological or industrial contexts.
- Chlorophenyl vs. Cyclobutyl: The electron-withdrawing chlorine in Ethyl 3-amino-3-(3-chlorophenyl)propanoate enhances electrophilic reactivity at the aromatic ring, whereas the cyclobutyl group focuses reactivity on the amino-ester backbone .
Research Implications and Gaps
While the provided evidence highlights structural analogs, direct studies on Ethyl (S)-3-amino-3-cyclobutylpropanoate are sparse. Further research should prioritize:
Enantioselective Synthesis : Developing asymmetric methods to isolate the (S)-enantiomer with high optical purity.
Biological Profiling : Comparative studies with racemic and (R)-enantiomers to assess stereochemical impacts on bioactivity.
Stability Studies: Investigating hydrolytic stability under physiological conditions, leveraging data from Ethyl 2-amino-3-cyclobutylpropanoate .
This compound’s unique architecture positions it as a promising candidate for targeted drug delivery and asymmetric catalysis, warranting deeper exploration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl (S)-3-amino-3-cyclobutylpropanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via esterification of (S)-3-amino-3-cyclobutylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl) under reflux. Key parameters include molar ratios (1:1.2 acid-to-ethanol), catalyst concentration (5–10 mol%), and reaction time (6–12 hours, monitored by TLC). Yield optimization (up to 85%) requires careful temperature control (70–80°C) and post-reaction purification via vacuum distillation or column chromatography . For enantiomeric purity, chiral resolution techniques (e.g., HPLC with chiral columns) or asymmetric synthesis using palladium catalysts may be employed .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H and ¹³C NMR to verify the cyclobutyl ring, amino group, and ester functionality.
- Purity Assessment : HPLC (C18 column, methanol/water mobile phase) to quantify impurities.
- Stereochemical Analysis : Chiral-phase HPLC or polarimetry to determine enantiomeric excess (e.e.).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (theoretical: 171.24 g/mol) .
Q. How does the cyclobutyl ring influence the compound's physicochemical properties?
- Methodological Answer : The cyclobutyl group introduces steric hindrance and conformational rigidity, impacting solubility and reactivity. Computational tools (e.g., DFT calculations) predict logP values to assess lipophilicity. Experimental solubility can be tested in solvents like DMSO or ethanol, while thermal stability is evaluated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer.
- Chiral Chromatography : Employ amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Asymmetric Catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
Q. What strategies mitigate steric hindrance during derivatization of this compound?
- Methodological Answer :
- Protecting Groups : Introduce Boc (tert-butoxycarbonyl) to the amino group to reduce steric clash during alkylation/acylation.
- Microwave-Assisted Synthesis : Enhance reaction rates for sluggish transformations (e.g., amide coupling).
- Bulky Electrophiles : Use tert-butyl halides to exploit steric effects for regioselective modifications .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously/orally to assess bioavailability (plasma LC-MS/MS analysis).
- Metabolite Tracking : Use ¹³C-labeled analogs to identify esterase-mediated hydrolysis products.
- Tissue Distribution : Radiolabeling (³H/¹⁴C) to study accumulation in target organs (e.g., liver, kidneys) .
Data Contradictions and Considerations
- Synthesis Routes : describes acid-catalyzed esterification, while suggests palladium-catalyzed methods for analogous compounds. Researchers must select methods based on enantiomeric requirements and functional group compatibility .
- Enantiomeric Specificity : Limited direct data on the (S)-enantiomer exists; extrapolation from methyl ester analogs () or hydrochloride salts ( ) is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
